![molecular formula C20H23NO2S B11169873 2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B11169873.png)
2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a phenylsulfanyl moiety
Preparation Methods
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the morpholine ring and the introduction of phenyl and phenylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by altering the oxidation state of the sulfur atom.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.
Comparison with Similar Compounds
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE can be compared with similar compounds such as:
2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride: This compound has a similar morpholine ring and phenyl groups but differs in its functional groups and overall structure.
1-[2-(2,6-dimethylmorpholin-4-yl)phenyl]ethan-1-one: Another related compound with a similar core structure but different substituents.
The uniqueness of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H23NO2S/c1-15-13-21(14-16(2)23-15)20(22)19(17-9-5-3-6-10-17)24-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3 |
InChI Key |
XBQQSKDHKLLHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)
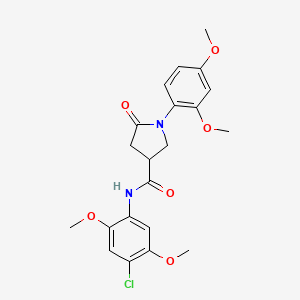
![[2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11169813.png)
![1-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169823.png)
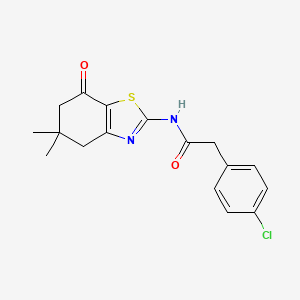
![3,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169828.png)
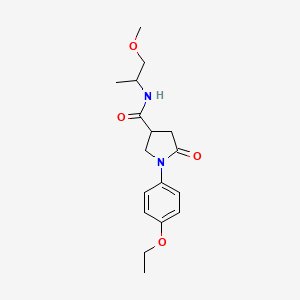
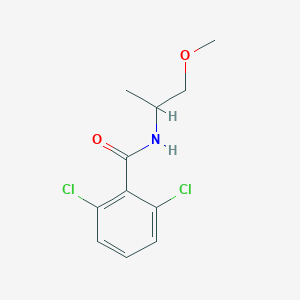
![N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169859.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11169862.png)
![3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide](/img/structure/B11169867.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)
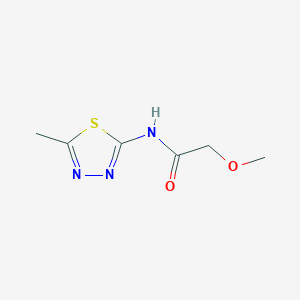
![2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169877.png)
